2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane
Description
2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane is a bicyclic compound with a chloromethyl (-CH2Cl) and an isopropyl (-CH(CH3)2) group attached to the same carbon atom of the norbornane (bicyclo[2.2.1]heptane) scaffold. Its stereochemistry (exo/endo configuration) and substituent arrangement significantly influence its physical and chemical properties .
Properties
Molecular Formula |
C11H19Cl |
|---|---|
Molecular Weight |
186.72 g/mol |
IUPAC Name |
2-(chloromethyl)-2-propan-2-ylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Cl/c1-8(2)11(7-12)6-9-3-4-10(11)5-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
XBZVHMNZJHSVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC2CCC1C2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane framework, which can be derived from norbornene or norbornadiene.
Isopropylation: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield alcohols, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane exerts its effects depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack, while the isopropyl group can influence the compound’s steric and electronic properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
2-Chloronorbornane (2-Chlorobicyclo[2.2.1]heptane)
- Molecular Formula : C7H11Cl
- Molecular Weight : 130.615 g/mol
- CAS No.: 29342-53-8
- Key Differences: Lacks the isopropyl group, reducing steric hindrance. Exhibits exo/endo isomerism, with exo-2-chloronorbornane being a common configuration .
- Applications : Used as a model compound to study nucleophilic substitution reactions in strained bicyclic systems.
2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane
- Molecular Formula : C10H16Br
- Molecular Weight : 233.14 g/mol
- Key Differences : Bromine replaces chlorine, increasing molecular weight (Br: ~79.9 g/mol vs. Cl: ~35.5 g/mol) and altering reactivity (bromine is a better leaving group). This compound is more reactive in SN2 reactions compared to its chloro analog .
2-(4-Bromophenyl)bicyclo[2.2.1]heptane
- Molecular Formula : C13H15Br
- Molecular Weight : 251.167 g/mol
- Key Differences : Aromatic bromophenyl group introduces π-π interactions and planar geometry, contrasting with the aliphatic chloromethyl/isopropyl groups. This structural variation impacts solubility (lower in polar solvents) and electronic properties .
Analogs with Alkyl and Functional Group Modifications
2-(2,5-Dimethoxyphenyl)bicyclo[2.2.1]heptane (3oa)
- Molecular Formula : C15H20O2
- Molecular Weight : 232.32 g/mol
- Key Differences : Methoxy groups (-OCH3) provide electron-donating effects, enhancing stability toward electrophilic attack. The aromatic system increases rigidity compared to the target compound’s aliphatic substituents .
2-Norbornanemethanol (Bicyclo[2.2.1]heptane-2-methanol)
- Molecular Formula : C8H14O
- Molecular Weight : 126.20 g/mol
- Key Differences : Hydroxymethyl (-CH2OH) substituent enables hydrogen bonding, increasing solubility in polar solvents. Lacks halogen reactivity, making it less suitable for alkylation .
exo-2-Chloronorbornane
- Stereochemistry : Exo configuration places the chlorine atom on the convex face of the bicyclic system, reducing steric strain compared to endo isomers. This configuration is more thermally stable .
Stereochemical and Reactivity Comparisons
Exo vs. Endo Isomerism :
- exo-2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane : Chloromethyl group positioned outward, reducing steric clash with the bicyclic framework. Favored in kinetically controlled reactions .
- endo Isomers : Less common due to higher steric strain but may exhibit unique reactivity in ring-opening reactions .
Halogen Effects :
Data Tables
Table 1: Key Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen | Substituent Effects |
|---|---|---|---|---|
| Target Compound | C10H16Cl | 174.69 | Cl | Steric bulk from isopropyl |
| 2-Chloronorbornane | C7H11Cl | 130.62 | Cl | Minimal steric hindrance |
| 2-(Bromomethyl)-2-(propan-2-yl) analog | C10H16Br | 233.14 | Br | Enhanced leaving group ability |
| 2-(4-Bromophenyl) derivative | C13H15Br | 251.17 | Br | Aromatic π-system |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
